molecular formula C22H23N5O3 B11581024 (4-benzylpiperazin-1-yl){4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

(4-benzylpiperazin-1-yl){4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

Cat. No.: B11581024
M. Wt: 405.4 g/mol
InChI Key: MZGXDQUNEIZAOD-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO){4-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzyl group and a phenyl ring substituted with a nitro-pyrazole moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO){4-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-benzylpiperazine intermediate, followed by its reaction with 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere using anhydrous solvents to prevent moisture interference. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. Industrial methods may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO){4-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxides.

Scientific Research Applications

(4-BENZYLPIPERAZINO){4-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO){4-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Heparinoid: Compounds with structures similar to heparin.

Uniqueness

(4-BENZYLPIPERAZINO){4-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-[(3-nitropyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C22H23N5O3/c28-22(25-14-12-24(13-15-25)16-18-4-2-1-3-5-18)20-8-6-19(7-9-20)17-26-11-10-21(23-26)27(29)30/h1-11H,12-17H2

InChI Key

MZGXDQUNEIZAOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C=CC(=N4)[N+](=O)[O-]

Origin of Product

United States

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